4-Cyanopyridine-3-sulfonamide
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Overview
Description
4-Cyanopyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyanopyridine ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-3-sulfonamide typically involves the reaction of 4-cyanopyridine with sulfonamide reagents. One common method is the nucleophilic substitution reaction where a sulfonamide group is introduced to the cyanopyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyanopyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-Cyanopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit folate synthesis in bacteria .
Comparison with Similar Compounds
4-Cyanopyridine: Similar in structure but lacks the sulfonamide group.
3-Sulfonamidopyridine: Similar but with the sulfonamide group at a different position on the pyridine ring.
Uniqueness: 4-Cyanopyridine-3-sulfonamide is unique due to the presence of both the cyanopyridine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H5N3O2S |
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Molecular Weight |
183.19 g/mol |
IUPAC Name |
4-cyanopyridine-3-sulfonamide |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-9-4-6(5)12(8,10)11/h1-2,4H,(H2,8,10,11) |
InChI Key |
HMWOKFJFWOEXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)S(=O)(=O)N |
Origin of Product |
United States |
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